

Measuring Tie2 Autophosphorylation in Response to Angiopoietin-1: Application Notes and Protocols

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Compound of Interest

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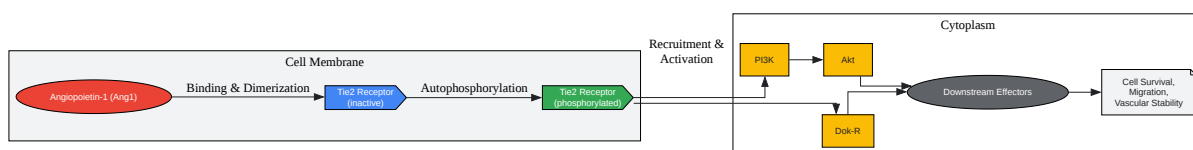
Introduction

The Angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development (angiogenesis), maturation, and stability. Angiopoietin-1 (Ang-1), the primary agonistic ligand for the Tie2 receptor tyrosine kinase, plays a crucial role in maintaining vascular quiescence and integrity. Upon Ang-1 binding, Tie2 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events that govern endothelial cell survival, migration, and adhesion. Consequently, the quantitative measurement of Tie2 autophosphorylation is a fundamental method for assessing the activation state of this pathway and is an essential tool in basic research and the development of therapeutics targeting the Angiopoietin-Tie2 axis.

This document provides detailed application notes and protocols for measuring the autophosphorylation of the Tie2 receptor in response to Angiopoietin-1 stimulation. The methodologies described herein are vital for researchers investigating vascular biology and for professionals in drug development screening for agonists or antagonists of the Tie2 receptor.

The Angiopoietin-1/Tie2 Signaling Pathway

Angiopoietin-1 binding to the Tie2 receptor on endothelial cells induces receptor clustering and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation leads to the recruitment and phosphorylation of various downstream signaling molecules, including PI3K, Akt, and Dok-R, which in turn regulate crucial cellular processes that promote vascular stability.[1][2][3]



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Caption: Angiopoietin-1/Tie2 Signaling Pathway.

Data Presentation: Quantitative Analysis of Angiopoietin-1 Induced Tie2 Phosphorylation

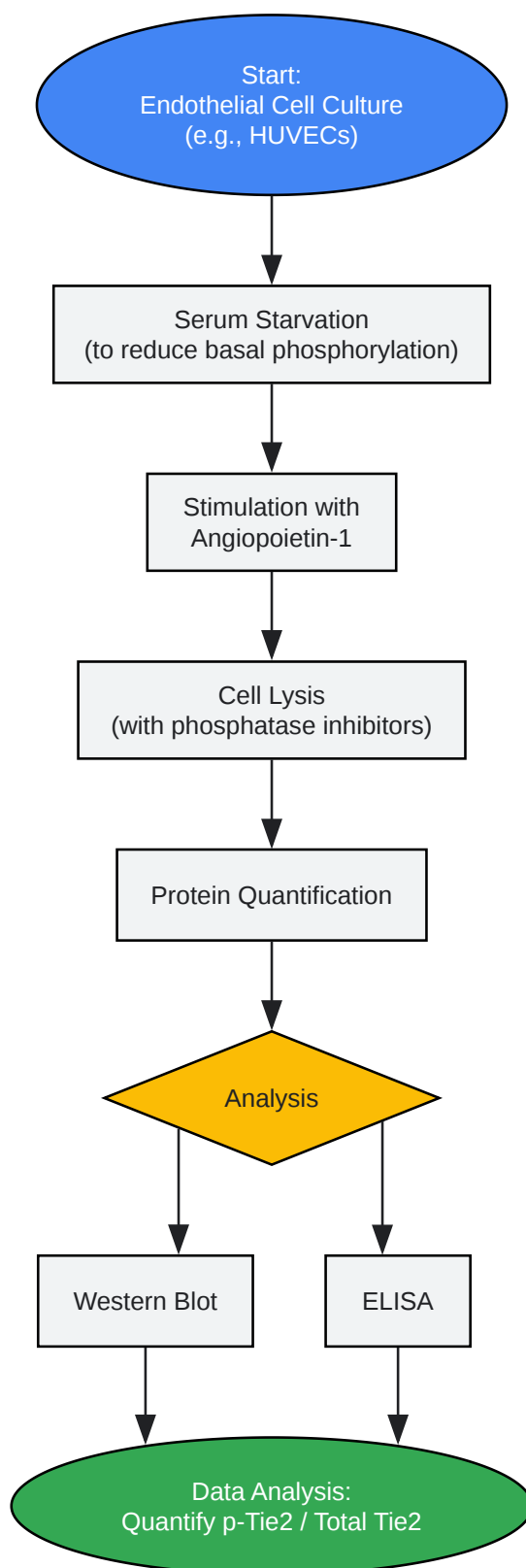
The following table summarizes quantitative data on Tie2 phosphorylation in response to Angiopoietin-1 stimulation from various studies. This data can serve as a reference for expected outcomes in similar experimental setups.

Cell Type	Ligand	Concentration	Incubation Time	Fold Increase in p-Tie2 (approx.)	Assay Method
Human Umbilical Vein Endothelial Cells (HUVECs)	Recombinant Human Ang-1	10 ng/mL (0.18 nM)	10 minutes	7.0-fold	Western Blot
HUVECs	Recombinant Human Ang-1*	200 ng/mL	10 minutes	Not specified, but significant induction	Western Blot
HUVECs	COMP-Ang1	400 ng/mL	30 minutes	Significant induction	Western Blot
EA.hy926 (endothelial hybridoma)	Conditioned media with human Ang-1	Not specified	Not specified	Significant induction	Western Blot
Baf/3-hTie-2 cells	Recombinant Human Ang-1	600 ng/mL	7 minutes	Significant induction	ELISA

Note: Ang1 refers to a specific recombinant form of Angiopoietin-1. COMP-Ang1 is a potent, soluble variant of Angiopoietin-1.

Experimental Protocols

A general workflow for measuring Tie2 autophosphorylation is depicted below. This typically involves cell culture, serum starvation to reduce basal signaling, stimulation with Angiopoietin-1, cell lysis, and subsequent analysis by either Western blotting or ELISA.



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Caption: Experimental Workflow for Measuring Tie2 Phosphorylation.

Protocol 1: Western Blotting for Phospho-Tie2

This protocol details the detection of phosphorylated Tie2 in cell lysates by Western blotting.

1. Cell Culture and Treatment:

- Plate endothelial cells (e.g., HUVECs) and grow to 80-90% confluency.
- Serum starve the cells for 4-12 hours in a basal medium containing 1% BSA to reduce basal receptor phosphorylation.
- Treat the cells with the desired concentration of Angiopoietin-1 (e.g., 10-600 ng/mL) for a specified time (e.g., 7-30 minutes) at 37°C. Include an untreated control.

2. Cell Lysis:

- Place the cell culture dish on ice and aspirate the medium.
- Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).^[4]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on a rocker at 4°C for 30 minutes.
- Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification:

- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

- Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

- Load the samples onto an SDS-polyacrylamide gel (e.g., 8%) and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (e.g., anti-phospho-Tie2 Tyr992) diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.

6. Detection and Analysis:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total Tie2.
- Quantify the band intensities using densitometry software. The level of Tie2 phosphorylation is expressed as the ratio of the phospho-Tie2 signal to the total Tie2 signal.

Protocol 2: ELISA for Phospho-Tie2

This protocol describes a sandwich ELISA for the quantitative measurement of phosphorylated Tie2. Several commercial kits are available for this purpose.[\[5\]](#)[\[6\]](#)

1. Plate Preparation:

- The wells of a 96-well microplate are pre-coated with a capture antibody specific for total Tie2.

2. Sample Preparation and Addition:

- Prepare cell lysates as described in the Western blotting protocol (steps 1 and 2).
- Dilute the cell lysates to the desired concentration in the provided assay diluent.
- Add 100 μ L of each sample and any provided positive controls to the appropriate wells.
- Incubate for 2.5 hours at room temperature or overnight at 4°C.

3. Detection of Phosphorylated Tie2:

- Aspirate the wells and wash them four times with the provided wash buffer.
- Add 100 μ L of a biotinylated anti-phosphotyrosine detection antibody to each well.
- Incubate for 1 hour at room temperature.

4. Signal Amplification:

- Aspirate and wash the wells as before.
- Add 100 μ L of HRP-conjugated streptavidin to each well.
- Incubate for 45 minutes at room temperature.

5. Substrate Development and Measurement:

- Aspirate and wash the wells.
- Add 100 μ L of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
- Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm immediately using a microplate reader.

6. Data Analysis:

- The intensity of the color is proportional to the amount of phosphorylated Tie2 in the sample. The results can be compared between different treatment conditions. For a semi-quantitative analysis, the absorbance values can be directly compared. For a more quantitative result, a standard curve can be generated using a purified phosphorylated Tie2 protein if available.

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